Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and a fluorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phosphonate group via phosphorylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions
Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl {5-[(4-chlorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
- Diethyl {5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
- Diethyl {5-[(4-nitrobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
Uniqueness
Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22FN2O4P |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22FN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-10-12-17(21)13-11-15)27-18(23-20)16-8-6-5-7-9-16/h5-13,22H,3-4,14H2,1-2H3 |
InChI Key |
KGQIPSDEKPBOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.